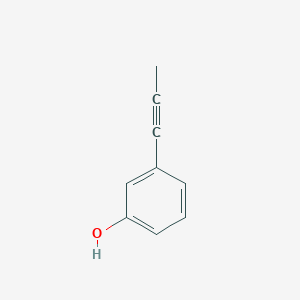

3-Prop-1-ynylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

170651-14-6 |

|---|---|

Molecular Formula |

C9H8O |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

3-prop-1-ynylphenol |

InChI |

InChI=1S/C9H8O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,1H3 |

InChI Key |

GNJQQUZKWGDHCB-UHFFFAOYSA-N |

SMILES |

CC#CC1=CC(=CC=C1)O |

Canonical SMILES |

CC#CC1=CC(=CC=C1)O |

Synonyms |

Phenol, 3-(1-propynyl)- (9CI) |

Origin of Product |

United States |

Contextualization of Alkynylphenols Within Contemporary Organic Synthesis

Alkynylphenols are versatile building blocks in contemporary organic synthesis, largely due to the presence of two highly reactive functional groups: the hydroxyl (-OH) group on the phenol (B47542) ring and the carbon-carbon triple bond of the alkyne. The specific positioning of the alkyne relative to the hydroxyl group (ortho, meta, or para) dictates the unique reactivity and potential applications of the isomer.

Researchers have extensively utilized ortho-alkynylphenols as precursors for the synthesis of various oxygen-containing heterocyclic compounds. Through transition-metal-catalyzed reactions, the hydroxyl group can participate in intramolecular cyclization events with the adjacent alkyne. For example, palladium-catalyzed carbonylative annulation of o-alkynylphenols provides a route to 2-substituted-3-aroyl-benzo[b]furans. Similarly, rhodium-catalyzed carbonylation under water-gas shift reaction conditions can yield benzofuranones and coumarins. thegoodscentscompany.com Other methodologies include electrochemical oxidative intramolecular cyclization to form selenylbenzo[b]furans and cobalt-catalyzed reactions for the direct assembly of 2,3-dihydrobenzofurans. chem960.com These synthetic strategies highlight the value of alkynylphenols in constructing complex molecular architectures from relatively simple starting materials.

Academic Significance of Phenolic Compounds Featuring Alkyne Functionalities

The academic significance of phenolic compounds containing alkyne functionalities stems from the synergistic interplay between the two groups. Phenols are a widespread class of compounds, and their hydroxyl group can be readily modified, influencing properties like solubility and the ability to form hydrogen bonds. fishersci.no The alkyne group, with its high electron density and linear geometry, is a powerhouse for a variety of chemical transformations, including addition reactions and cycloadditions. chem960.com

The combination of these two functionalities in one molecule creates a powerful synthon for building molecular complexity. The phenol (B47542) can act as an internal nucleophile, as seen in the cyclization reactions of o-alkynylphenols, or it can be functionalized to tune the electronic properties of the molecule. The alkyne provides a reactive handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions like the Sonogashira coupling. fishersci.no This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the connection of the alkynylphenol to other molecular fragments.

This dual functionality makes alkynylphenols valuable precursors in materials science for the development of organic semiconductors and molecular wires, where conjugated systems are essential. fishersci.nonih.gov Furthermore, their structural motifs are of significant interest in medicinal chemistry.

Research Trajectories and Objectives Pertaining to 3 Prop 1 Ynylphenol and Its Congeners

Direct Synthesis Approaches to this compound Derivatives

The most straightforward method for synthesizing propargylphenols, including this compound, involves the direct propargylation of a corresponding phenol. This is typically achieved through a nucleophilic substitution reaction where a phenoxide, generated by treating a phenol with a base, attacks a propargyl halide.

A common procedure involves the reaction of a phenol with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃). fishersci.co.uk This method is widely used for the preparation of aryl propargyl ethers, which are structural isomers of propargylphenols and can be key intermediates in their synthesis. fishersci.co.uk For instance, the reaction between various phenols and propargyl bromide using K₂CO₃ as the base is a well-documented route to obtaining the corresponding propargyl ethers. fishersci.co.uk

Similarly, propargyl chloride can be used as the alkylating agent. A patented process describes the preparation of aromatic propargyl ethers by reacting phenolic compounds with 1 to 2 moles of propargyl chloride per mole of phenolic hydroxyl groups, in the presence of a base and an iron catalyst. nih.gov While this method directly yields propargyl ethers, these can sometimes undergo Claisen rearrangement to form C-alkylated propargylphenols, although this is often considered an unwanted side reaction. nih.gov

Metal-Catalyzed Coupling Reactions for Propargylphenol Construction

Transition metal catalysis offers powerful and versatile tools for constructing the C-C bond between the phenol ring and the propargyl group, providing access to a wide array of substituted propargylphenols. uni.lu These reactions often proceed under mild conditions with high functional group tolerance. uni.lu

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are a cornerstone for the synthesis of alkynyl-substituted aromatic compounds. fishersci.no This reaction typically involves the coupling of a terminal alkyne with an aryl halide or triflate. To synthesize this compound, a viable strategy would involve the Sonogashira coupling of 3-iodophenol (B1680319) with propyne (B1212725) or a suitable propargyl derivative. wikipedia.org

A general procedure for Sonogashira coupling involves using a palladium catalyst, such as palladium(II) acetate (B1210297) or bis(triphenylphosphine)palladium(II) chloride, a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base such as triethylamine. fishersci.noatamanchemicals.com For example, the synthesis of 2-ethynylbenzofurans has been achieved by the coupling of 2-ethynylphenols with (E)-1,2-diiodoalkenes using a Pd(OAc)₂/CuI catalytic system. atamanchemicals.com A similar approach, coupling 3-halophenols with a three-carbon alkyne, provides a direct route to the this compound scaffold. The reaction of o-ethynylphenols with various unsaturated halides in the presence of Pd(OAc)₂(PPh₃)₂, CuI, and Et₃N demonstrates the utility of this method for creating C(sp²)-C(sp) bonds, which is fundamental to forming the target structure. atamanchemicals.com

The reaction conditions for these couplings are often mild, with many proceeding at room temperature, and can be facilitated by air-stable palladium precatalysts, which simplifies the experimental setup. ereztech.com

Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling

| Catalyst System | Aryl Halide Example | Alkyne Example | Base/Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Methyl 2-(2′,2′-dibromovinyl) benzoate | Terminal Alkyne | Et₃N | Used as a key step in natural product synthesis. | fishersci.no |

| Pd(OAc)₂ / CuI | o-Ethynylphenol | Unsaturated Halide | Et₃N | Leads to 2-substituted benzo[b]furans via in situ cyclization. | atamanchemicals.com |

| [DTBNpP]Pd(crotyl)Cl | 2-Bromoaniline | Phenylacetylene (B144264) | TMP / DMSO | Copper-free, room temperature reaction with an air-stable precatalyst. | ereztech.com |

Copper-Mediated Alkynylation Reactions

Copper catalysis is central to many C-O and C-C bond-forming reactions, including the synthesis of propargylphenol derivatives. The classic Ullmann reaction, which traditionally uses stoichiometric copper at high temperatures to form diaryl ethers, has been refined into milder, catalytic versions. sigmaaldrich.com

Modern copper-catalyzed methods for the O-arylation of phenols can be performed under milder conditions using a ligand such as picolinic acid with a base like potassium phosphate (B84403) (K₃PO₄). nih.gov These conditions have proven effective for synthesizing sterically hindered diaryl ethers and tolerate a variety of functional groups. sigmaaldrich.comnih.gov While this directly forms an ether linkage, related copper-catalyzed methodologies are employed for C-alkynylation. For example, copper-catalyzed A³-type coupling reactions, which involve an aldehyde, an amine, and an alkyne, are used to prepare propargylamines, some of which are derived from hydroxybenzaldehydes. fishersci.co.ukfishersci.ca

Furthermore, a copper-catalyzed intermolecular asymmetric propargylic dearomatization of phenols has been developed. wikipedia.org This reaction, using a Cu(OTf)·1/2C₆H₆ complex with a chiral ketimine P,N,N-ligand, provides optically active cyclohexadienone derivatives, showcasing a sophisticated application of copper catalysis in modifying the phenol ring with a propargyl group. wikipedia.org

Silver(I)-Catalyzed Synthetic Protocols

Silver catalysts are effective in various transformations involving alkynes, often promoting unique reaction pathways. For instance, silver(I) catalysis can be employed in the asymmetric synthesis of homopropargylic alcohols by reacting propargylic silanes with aldehydes. fishersci.se A chiral organosilver catalyst, formed in situ from a silver tetrafluoroborate (B81430) (AgBF₄) complex, has been shown to be effective. fishersci.sefishersci.nl

In the context of propargylphenols, silver-catalyzed reactions can influence the regioselectivity of cyclization. Research has shown that while a base-promoted reaction of an o-alkynylbenzaldehyde leads to isobenzofurans (5-exo-dig cyclization), catalysis with a specific silver(I) complex can selectively yield isochromene derivatives (6-endo-dig cyclization). wikipedia.org Silver catalysts have also been used in A³-coupling reactions to produce propargylamine (B41283) derivatives under solvent-free conditions. fishersci.se Another notable application is the silver-catalyzed phosphonylation of unprotected propargylic alcohols, which proceeds under mild, ligand-free conditions to form allenylphosphine oxides. fishersci.fi

Gold-Catalyzed Approaches to Propargylphenols

Gold catalysis has emerged as a powerful tool for activating the C-C triple bonds of alkynes towards nucleophilic attack. nih.govwikipedia.org This has been extensively applied to the synthesis and transformation of propargylphenols. Cationic gold catalysts can promote the intramolecular cyclization of o-propargylphenols to yield 4H-chromenes. nih.govwikipedia.org This provides a divergent synthetic route, as the same starting materials under basic conditions yield benzofurans instead. nih.govwikipedia.org

The mechanism of gold-catalyzed reactions often involves the formation of a π-complex between the gold catalyst and the alkyne, which activates it for subsequent nucleophilic attack. uni.lu The counteranion associated with the gold(I) catalyst can significantly influence the reaction's efficiency and outcome. americanelements.com Gold catalysts, such as those derived from gold(I) chloride, are also used in the synthesis of homopropargylic alcohol intermediates from propargyl methylene-active derivatives and aldehydes. fishersci.nl

Table 2: Divergent Synthesis of Heterocycles from o-Propargylphenols

| Starting Material | Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|

| Substituted o-propargylphenols | Basic (e.g., K₂CO₃) | 2-Substituted Benzofurans | 43% - 100% | nih.govwikipedia.org |

| Substituted o-propargylphenols | Cationic Gold Catalysis | 4H-Chromenes | 25% - 93% | nih.govwikipedia.org |

Other Transition Metal Catalysis in Propargylphenol Synthesis

Besides the aforementioned metals, other transition metals also play a role in the synthesis of propargylphenols and their derivatives.

Iron: Iron(III) chloride (FeCl₃) has been used as a catalyst for the preparation of aromatic propargyl ethers from phenols and propargyl chloride, a process noted for its short reaction times. nih.gov Iron catalysis is also effective for the intramolecular cyclization of propargyl phenols to produce chromenes, with FeCl₃ favoring the six-membered ring over the five-membered alternative in many cases. nih.gov

Ruthenium: Ruthenium catalysts have been utilized in enantioselective [3+3] cycloadditions involving propargylphenols, demonstrating their utility in constructing complex molecular architectures. ereztech.com

Rhodium: Rhodium-catalyzed oxidative coupling of salicylaldehydes with diazabicyclic olefins has been described as a one-pot strategy for synthesizing fused chromanone derivatives, highlighting another pathway for functionalizing phenol-containing structures. wikipedia.org

Zinc: Zinc-mediated propargylation of imines derived from isatins with propargyl bromide provides a catalyst-free method for synthesizing propargylated aminooxindoles. fishersci.se Additionally, zinc-based catalysts have been developed for the three-component synthesis of propargylamines from aldehydes (including hydroxybenzaldehydes), amines, and phenylacetylene. fishersci.ca

These diverse catalytic systems underscore the versatility of transition metals in mediating the formation of propargylphenols, offering chemists a broad palette of methods to choose from based on desired outcomes and substrate compatibility. uni.luereztech.comblkcommodities.com

Multicomponent Reaction (MCR) Applications in Propargylphenol Synthesis

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing the essential parts of all starting materials, represent a highly efficient strategy in organic synthesis. nih.gov This approach is particularly valuable for creating molecular complexity from simple precursors in a time- and resource-effective manner. nih.gov For the synthesis of propargylphenols, the A³-coupling reaction is a prominent example of an MCR.

A³-Coupling Reactions Leading to Propargylphenols

The A³-coupling reaction, also known as the aldehyde-alkyne-amine reaction, is a powerful one-pot method for synthesizing propargylamine derivatives. wikipedia.orgresearchgate.net This reaction typically involves an aldehyde, a terminal alkyne, and a primary or secondary amine, facilitated by a metal catalyst. wikipedia.orgmdpi.com The generally accepted mechanism begins with the metal catalyst activating the terminal alkyne to form a metal acetylide. wikipedia.orgnih.gov Concurrently, the aldehyde and amine react to form an iminium ion intermediate. The nucleophilic metal acetylide then attacks the iminium ion, yielding the final propargylamine product after workup. nih.gov

This methodology has been successfully applied to the synthesis of phenolic propargylamines. A notable example is the synthesis of 3-(1-morpholino-3-phenylprop-2-ynyl)phenol. In this reaction, 3-hydroxybenzaldehyde, morpholine, and phenylacetylene are coupled. rsc.orgresearchgate.net A study demonstrated the effectiveness of a zinc chloride loaded titanium dioxide (ZnCl₂–TiO₂) nanocatalyst for this transformation. rsc.orgresearchgate.net The reaction, conducted under solvent-free conditions at 100 °C, achieved a high yield of the desired product. rsc.orgresearchgate.net The catalyst's heterogeneity also allows for its recovery and reuse, adding to the sustainability of the process. rsc.org

The versatility of the A³-coupling allows for the synthesis of a diverse library of propargylphenols by varying the three core components.

Table 1: Example of A³-Coupling for Propargylphenol Synthesis rsc.orgresearchgate.net

| Aldehyde | Amine | Alkyne | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | Morpholine | Phenylacetylene | 15% ZnCl₂ loaded TiO₂ | Solvent-free, 100 °C, 6h | 3-(1-morpholino-3-phenylprop-2-ynyl)phenol | 97% |

Rearrangement and Isomerization Strategies

Rearrangement and isomerization reactions provide strategic pathways to access specific isomers of alkynes that may be difficult to synthesize directly. These reactions manipulate the molecular structure by repositioning functional groups or unsaturated bonds, often leading to thermodynamically more stable products or synthetically useful intermediates.

Application of Alkyne Zipper Reaction for Alkyne Positional Isomerization

The alkyne zipper reaction is a powerful isomerization process that facilitates the migration of an internal alkyne along a carbon chain to a terminal position. synarchive.commdpi.com This transformation is typically catalyzed by very strong bases, such as alkali metal amides in amine solvents (e.g., KAPA, a mixture of potassium tert-butoxide and 1,3-diaminopropane). mdpi.com The reaction proceeds via a series of deprotonation-reprotonation steps, effectively "zipping" the triple bond to the end of the chain to form a terminal acetylide anion, which is the thermodynamic sink of the reaction. mdpi.com

In the context of synthesizing this compound, the alkyne zipper reaction could be employed to convert an internal alkyne precursor, such as a 3-(prop-2-ynyl)phenol derivative where the alkyne is not at the terminus, into the desired terminal alkyne. For instance, a hypothetical precursor like 1-methoxy-3-(prop-1-en-1-yl)benzene could be isomerized to an internal alkyne, which would then undergo the zipper reaction to yield the terminal alkyne. The presence of a phenolic hydroxyl group is compatible with this reaction, as demonstrated in the synthesis of other complex molecules. mdpi.com This strategy offers a route to this compound from different, potentially more accessible, isomeric starting materials.

Sustainable and Bio-Inspired Synthetic Routes

The development of synthetic methods that utilize renewable feedstocks is a cornerstone of green chemistry. Bio-inspired routes aim to mimic nature's efficiency and employ sustainable starting materials, often derived from biomass, to produce valuable chemicals.

Catalytic Synthesis from Biobased Furanic Derivatives and Alkynes

A promising sustainable route to phenol derivatives involves the use of furanic compounds derived from lignocellulosic biomass. researchgate.netrsc.org One such method is a sequence involving a Diels-Alder reaction followed by an aromatization step. researchgate.net In this approach, a biobased furan (B31954) derivative, such as 2,5-dimethylfuran (B142691) (obtainable from fructose), reacts with an alkyne in a [4+2] cycloaddition to form an oxanorbornadiene intermediate. researchgate.net Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of an aromatic phenol ring. researchgate.net

Research guided by DFT calculations has shown that this method can produce a variety of phenol derivatives. researchgate.net For example, the reaction between dimethylfuran and ethyl propiolate, catalyzed by zinc chloride, yields phenolic products. A key finding is that substituent groups on the furan ring can migrate during the aromatization step, which allows for the synthesis of different phenolic isomers from a single furan precursor. researchgate.net This strategy paves the way for producing compounds like this compound and its analogues from renewable resources by selecting the appropriate furan and alkyne starting materials.

Table 2: Conceptual Bio-inspired Synthesis of Phenols researchgate.net

| Biobased Furan | Alkyne | Catalyst | Reaction Sequence | Product Type |

|---|---|---|---|---|

| 2,5-Dimethylfuran | Ethyl propiolate | ZnCl₂ | 1. Diels-Alder Cycloaddition 2. Acid-Catalyzed Aromatization | Substituted Phenol Derivative |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 98845 |

| 3-Hydroxybenzaldehyde | 11029 |

| Morpholine | 4260 |

| Phenylacetylene | 7580 |

| 3-(1-morpholino-3-phenylprop-2-ynyl)phenol | 46894593 |

| 2,5-Dimethylfuran | 12289 |

| Ethyl propiolate | 69408 |

| Zinc chloride | 3007855 |

| Potassium tert-butoxide | 6229 |

Intramolecular Cyclization Reactions of Propargylphenols

Intramolecular cyclization of propargylphenols, particularly ortho-propargylphenols, serves as a powerful method for constructing oxygen-containing heterocycles. The regioselectivity of these reactions—whether they proceed via a 5-exo-dig or a 6-endo-dig pathway—can be finely tuned by the choice of catalyst and reaction conditions, enabling divergent synthesis strategies.

A key application of o-propargylphenols is in the divergent synthesis of benzofurans and chromenes. rsc.orgresearchgate.net The reaction outcome is highly dependent on the catalytic system employed. unimi.it Under basic conditions, o-propargylphenols regioselectively yield 2-substituted benzofurans through a 5-exo-dig cyclization pathway. rsc.orgnih.gov In contrast, employing cationic gold catalysts shifts the reaction pathway towards a 6-endo-dig cyclization, resulting in the formation of the corresponding 4H-chromenes. rsc.orgnih.gov

Studies have demonstrated that treating o-propargylphenols with a base like potassium carbonate promotes deprotonation of the phenol to form a phenoxide intermediate. rsc.orgresearchgate.net This intermediate then undergoes intramolecular attack on the alkyne, leading selectively to the five-membered benzofuran (B130515) ring. rsc.org Yields for this transformation are often high, ranging from 43% to over 98%. rsc.orgnih.govunimi.it

Conversely, cationic gold catalysis activates the alkyne for nucleophilic attack by the hydroxyl group. rsc.org This approach favors the 6-endo-dig cyclization, affording chromenes in yields from 25% to 93%. rsc.orgnih.gov The regioselectivity can be slightly lower in some cases, with minor formation of dihydrobenzofuran isomers. rsc.org

The synthesis of isochromenes, another class of oxygen-containing heterocycles, can be achieved from related 2-alkynylbenzaldehydes. rsc.orgresearchgate.net A silver(I)-catalyzed domino reaction involving nucleophilic addition of an alcohol to the aldehyde followed by a selective 6-endo-dig cyclization yields 1-alkoxyisochromenes. acs.orgresearchgate.net This highlights how the choice of starting material and catalyst directs the formation of different isomeric heterocyclic scaffolds. rsc.org

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, represent another important heterocyclic target. osi.lv Gold-catalyzed intramolecular oxycyclization of 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ones provides an efficient route to the aurone (B1235358) skeleton. mdpi.com This method is noted for its mild reaction conditions and excellent selectivity, avoiding the formation of flavone (B191248) byproducts that can occur with other synthetic approaches. mdpi.com The biosynthesis of aurones in plants also involves a key cyclization step to form the core benzofuran structure. encyclopedia.pub

Table 1: Divergent Synthesis of Heterocycles from Propargylphenol Derivatives

| Starting Material | Catalyst/Conditions | Major Product | Cyclization Mode | Yield Range | Citations |

|---|---|---|---|---|---|

| o-Propargylphenols | Basic (e.g., K₂CO₃) | Benzofurans | 5-exo-dig | 43-100% | rsc.org, nih.gov |

| o-Propargylphenols | Cationic Gold (Au⁺) | Chromenes | 6-endo-dig | 25-93% | rsc.org, nih.gov |

| 2-Alkynylbenzaldehydes | Silver(I) Complex | Isochromenes | 6-endo-dig | Good to Excellent | acs.org, researchgate.net |

| 1-(2-Hydroxyphenyl)prop-2-yn-1-ones | Gold Catalyst | Aurones | 5-exo-dig | High | mdpi.com |

Palladium catalysts are effective in promoting the cycloisomerization of specific propargylphenol derivatives to form dihydrobenzofuranols. A recyclable palladium-catalyzed synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols has been developed from 2-(1-hydroxyprop-2-ynyl)phenols. nih.gov

This process utilizes a catalytic system of palladium(II) iodide (PdI₂) in conjunction with potassium iodide (KI) and an organic base such as morpholine. nih.gov The reaction proceeds under relatively mild conditions (100 °C) to afford the dihydrobenzofuranol products in high yields, typically between 70% and 86%. nih.gov A key advantage of this method is the ability to conduct the reaction in an ionic liquid medium, which allows the catalytic system to be recycled multiple times without a significant loss of activity. nih.gov The proposed catalytic cycle involves the activation of the alkyne by the palladium center, followed by intramolecular attack by the phenolic oxygen. researchgate.net

Gold catalysts, particularly gold(I) complexes, are exceptionally potent for activating alkynes and promoting a variety of transformations in propargylphenol derivatives. sigmaaldrich.com Beyond the simple cyclizations that yield chromenes, gold catalysts can facilitate more complex skeletal rearrangements. rsc.orgnih.gov

The high affinity of gold(I) for carbon-carbon triple bonds makes it a powerful soft Lewis acid for activating alkynol systems toward nucleophilic attack. mdpi.com This has been exploited in the synthesis of numerous heterocyclic structures. mdpi.com In the context of propargylphenols, this activation can lead to cyclization, as seen in the formation of chromenes, or trigger cascade reactions. rsc.orgnih.gov

Furthermore, gold catalysis can induce skeletal rearrangements in O-propargylic compounds. researchgate.net While many reactions proceed through an initial cyclization, subsequent rearrangements can lead to the formation of structurally diverse products. nih.gov For instance, gold(I)-catalyzed reactions of 1,6-enynes, which are structurally related to some propargylphenol derivatives, can proceed through either exo or endo cyclization pathways, leading to rearranged bicyclic systems. nih.gov The specific ligand on the gold catalyst and the reaction conditions can act as a switch, directing the transformation toward different molecular architectures, such as the selective formation of naphthols or furans from the same starting materials in certain systems. nju.edu.cn

Palladium-Catalyzed Cycloisomerizations to Dihydrobenzofuranols

Intermolecular Reactions of this compound Derivatives

While intramolecular reactions are prominent, the reactive moieties in propargylphenols also participate in intermolecular transformations. These reactions enable the coupling of the propargylphenol framework with other molecules, expanding its synthetic utility.

An important intermolecular reaction is the asymmetric Friedel-Crafts propargylic alkylation of phenols. rsc.orgrsc.org This transformation has been successfully achieved using a copper-catalyzed system. dicp.ac.cndntb.gov.ua In this reaction, electron-rich phenol derivatives are reacted with propargylic esters in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst decorated with a chiral tridentate ketimine P,N,N-ligand. rsc.orgdicp.ac.cn

The reaction proceeds smoothly to give propargylated phenol products in good to high yields with high to excellent enantioselectivities (up to 95% ee). dicp.ac.cn Research indicates that the presence of electron-rich substituents, such as alkoxy groups at the 3 and 5 positions of the phenol, is crucial for promoting the C-alkylation over the competing O-alkylation and achieving satisfactory results. rsc.orgdicp.ac.cn This method represents a significant advance in the enantioselective copper-catalyzed Friedel-Crafts propargylic alkylation of phenol derivatives. dicp.ac.cn

Table 2: Copper-Catalyzed Asymmetric Friedel-Crafts Propargylic Alkylation

| Component | Description | Citations |

|---|---|---|

| Substrates | Electron-rich phenols (e.g., 3,5-dialkoxyphenols), Propargylic esters | rsc.org, dicp.ac.cn, rsc.org |

| Catalyst | Cu(OTf)₂ with a chiral tridentate ketimine P,N,N-ligand | rsc.org, dicp.ac.cn |

| Product | C-propargylated phenols | dicp.ac.cn |

| Key Features | High yields, Good to excellent enantioselectivity (up to 95% ee) | dicp.ac.cn |

Alkyne Metathesis Reactions Involving Alkynylphenols

Alkyne metathesis is a powerful reaction that involves the redistribution of alkylidyne units between two alkyne molecules, mediated by a transition-metal catalyst. acs.org While less common than its olefin counterpart, alkyne metathesis has emerged as a valuable tool in organic synthesis. uwindsor.ca

The classical catalyst system for homogeneous alkyne metathesis consists of molybdenum hexacarbonyl, Mo(CO)₆, activated by a phenol additive. acs.orguwindsor.ca This system, though requiring high temperatures, is effective for robust substrates. The phenol is not merely an additive but plays a crucial role in the formation of the active catalytic species. acs.org

A significant application of this chemistry is Ring-Closing Alkyne Metathesis (RCAM), which is used to form macrocyclic alkynes. acs.org Diynes can be cyclized using well-defined tungsten or molybdenum alkylidyne catalysts. acs.orguwindsor.ca This strategy has been employed in the synthesis of complex molecules, where an alkynylphenol moiety could be incorporated into a larger structure and subsequently cyclized via RCAM. acs.org The resulting cycloalkyne can then be stereoselectively reduced to either a Z- or E-alkene, demonstrating the strategic value of alkyne metathesis in complex synthesis. acs.org

Ring-Closing Alkyne Metathesis (RCAM) with Phenol-Containing Substrates

Ring-Closing Alkyne Metathesis (RCAM) is a powerful intramolecular variant of alkyne metathesis used to synthesize cyclic alkynes from acyclic diynes. uwindsor.caontosight.ai This methodology is particularly valuable for the construction of macrocycles, which are common motifs in complex natural products. uwindsor.ca The application of RCAM to substrates containing a phenol moiety, such as derivatives of this compound, is highly dependent on the choice of catalyst due to the potential for the phenolic hydroxyl group to interact with the catalyst's metal center. chemistryviews.org

Early RCAM approaches often utilized the Schrock tungsten alkylidyne catalyst. uwindsor.ca However, the Lewis acidic nature of the tungsten center could lead to inhibition or failure of the reaction with substrates containing donor groups like phenols or basic nitrogens. uwindsor.ca The development of more robust and tolerant catalyst systems has been pivotal in overcoming these challenges. For instance, molybdenum-based catalysts combined with trisilanol ligands have demonstrated high efficacy for the RCAM of substrates bearing unprotected phenolic -OH groups. chemistryviews.org These systems prevent the deactivation of the catalyst and allow for efficient cyclization.

The successful RCAM of phenol-containing diynes opens a pathway to a variety of complex structures. For example, Fürstner and co-workers synthesized a macrocycle containing a 2-pyrone ring, a related oxygen-containing aromatic system, using RCAM as a key macrocyclization step. whiterose.ac.uk This underscores the utility of RCAM in building complex molecules where a phenol or a related functional group is an integral part of the structure. The choice between catalyst systems can even influence the stereochemical outcome of the product in certain specialized cases. uwindsor.ca

Derivatization and Functionalization Strategies

The structure of this compound offers three distinct regions for chemical modification: the terminal alkyne of the prop-1-ynyl group, the phenolic hydroxyl group, and the aromatic phenol ring. This allows for diverse functionalization strategies to create a wide array of derivatives.

Functionalization of the Prop-1-ynyl Moiety

The prop-1-ynyl group is a versatile handle for a variety of chemical transformations. The terminal alkyne provides a reactive site for numerous coupling and addition reactions.

Click Chemistry : The alkyne can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by reacting the alkyne with various organic azides. su.ac.th This strategy has been employed in the synthesis of 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol derivatives. su.ac.th

A³ Coupling : The terminal alkyne is a suitable substrate for three-component coupling reactions, such as the A³ coupling (aldehyde-alkyne-amine). This one-pot reaction, often catalyzed by copper or other transition metals, combines an aldehyde, an amine, and a terminal alkyne to produce propargylamines. nbu.ac.in This method has been used to synthesize propargylamines that incorporate a phenolic hydroxyl group. nbu.ac.in

Sonogashira Coupling : While this compound is itself a product of Sonogashira coupling, the terminal alkyne can undergo further coupling reactions to extend the carbon chain.

Chemical Modifications of the Phenolic Hydroxyl Group

The hydroxyl group of the phenol is nucleophilic and acidic, allowing for a range of modifications.

Protection/Deprotection : In multi-step syntheses, the hydroxyl group often needs to be protected to prevent it from interfering with reactions at other sites of the molecule. A common strategy is to convert it into a silyl (B83357) ether, for example, by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl). su.ac.th This protecting group is stable under many reaction conditions, such as those used for Grignard reactions or click chemistry, and can be easily removed later. su.ac.th

Etherification : The phenol can be converted to an ether via Williamson ether synthesis, reacting it with an alkyl halide under basic conditions.

Esterification : Reaction with acyl chlorides or anhydrides converts the phenolic hydroxyl group into an ester.

These modifications are crucial for modulating the molecule's properties and for enabling selective transformations on the propynyl (B12738560) or aromatic portions of the structure.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenol Ring

The aromatic ring of this compound can be functionalized through aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) : The phenol ring is "activated" towards electrophilic attack due to the electron-donating effects of both the hydroxyl (-OH) group and, to a lesser extent, the alkyl (-CH₂-C≡CH) portion of the propynyl substituent. libretexts.org These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. Therefore, standard EAS reactions are expected to proceed readily on the this compound ring at the 2, 4, and 6 positions. Common EAS reactions include:

Halogenation (with Br₂ or Cl₂ and a Lewis acid)

Nitration (with HNO₃ and H₂SO₄) libretexts.org

Sulfonation (with SO₃ and H₂SO₄) libretexts.org

Friedel-Crafts Alkylation and Acylation libretexts.org

Nucleophilic Aromatic Substitution (SNAr) : This type of substitution is fundamentally different from EAS. SNAr requires the aromatic ring to be electron-poor and to possess a good leaving group (like a halide). masterorganicchemistry.compressbooks.pub The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group, as these stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.pubsinica.edu.tw The parent this compound molecule lacks both a suitable leaving group and the necessary strong electron-withdrawing groups. Therefore, it is not expected to undergo SNAr reactions without prior modification, such as nitration followed by conversion of the hydroxyl group to a better leaving group. masterorganicchemistry.comsinica.edu.tw

Mechanistic Investigations of Chemical Processes Involving 3 Prop 1 Ynylphenol

Elucidation of Reaction Pathways and Catalytic Cycles

The dual functionality of 3-prop-1-ynylphenol allows it to participate in a diverse range of reaction pathways, often mediated by transition metal catalysts. The terminal alkyne can be activated by metals like gold, palladium, rhodium, or copper, while the phenol (B47542) group can act as an internal nucleophile or be subject to electrophilic substitution.

Transition metal-catalyzed oxidative annulations represent a powerful method for constructing carbocycles and heterocycles. nih.gov In reactions involving 1,3-enynes, which share structural similarities with the propargyl system, rhodium(III) catalysis can facilitate complex transformations. A proposed catalytic cycle for such a reaction often begins with the cyclometalation of a directing group to form a rhodacycle intermediate. nih.gov Subsequent migratory insertion of the alkyne, followed by reductive elimination or other downstream processes like 1,4-rhodium migration, leads to the final annulated product. nih.gov

Gold and silver catalysts are particularly effective in activating the alkyne moiety of propargylphenols for cyclization reactions. For instance, the intramolecular cyclization of ortho-alkynylphenols is a known route to synthesizing aurones and related heterocycles. sci-hub.seresearchgate.net Similarly, gold-catalyzed cycloisomerization of enynes proceeds through pathways involving the activation of the alkyne by a gold(I) species. acs.org In some gold-catalyzed cascade reactions, the catalyst can play a dual role, first forming a gold-acetylide to act as a nucleophile, and subsequently acting as a π-Lewis acid to activate the alkyne for cyclization. researchgate.net

Palladium catalysis enables another important pathway for phenols and alkynes: the synthesis of benzo[b]furans. A one-pot reaction can be designed based on the initial nucleophilic addition of a phenol to a bromoalkyne, which generates a (Z)-2-bromovinyl phenyl ether with high regio- and stereoselectivity. acs.org This intermediate can then undergo an intramolecular cyclization via palladium-catalyzed direct C–H bond functionalization to yield the 2-substituted benzo[b]furan. acs.org This sequential process highlights how a single starting material can be guided through a specific pathway to a complex product.

Identification and Characterization of Key Intermediates (e.g., Metal-Carbyne, Metal-Vinylidene Species)

The transformation of this compound is often dictated by the formation of transient, high-energy intermediates upon interaction with a metal catalyst. The identification and characterization of these species are paramount to understanding the reaction mechanism.

Metal-Vinylidene Species: A common and crucial intermediate formed from terminal alkynes like this compound is a metal-vinylidene complex. nih.gov This occurs through the transition metal activation of the terminal alkyne, involving a reversible tautomeric rearrangement from a metal-coordinated alkyne. nih.gov Unlike their highly unstable organic counterparts, metal vinylidenes are significantly more stable and accessible. nih.gov These species are characteristically electrophilic at the α-carbon and are susceptible to attack by a wide range of nucleophiles. nih.gov In the context of this compound, the pendant hydroxyl group can act as an internal nucleophile, attacking the vinylidene intermediate to initiate cyclization.

Metal-Carbene Species: In gold-catalyzed reactions, gold-carbene (or carbenoid) intermediates are frequently postulated and sometimes observed. For example, the cyclization of 1,5-enynes can proceed through intermediates like cyclopropyl (B3062369) gold carbenes. acs.org These are formed after an initial interaction between the gold catalyst and the enyne system, leading to cyclization and rearrangement. acs.org

Other Organometallic Intermediates: Depending on the metal and reaction conditions, other intermediates can be involved. In rhodium-catalyzed annulations, five-membered rhodacycle intermediates are key to the catalytic cycle. nih.gov Palladium-catalyzed reactions of propargylic substrates can proceed through the formation of allenyl-palladium species. researchgate.net The characterization of such elusive intermediates often requires a combination of spectroscopic techniques and computational modeling. In some specialized systems, reactions of metal carbyne complexes can lead to the isolation and characterization of metallacyclopropenimine intermediates, providing direct evidence for complex C-C bond-forming steps. nih.gov

Studies on Regioselectivity and Stereoselectivity in Transformations

Controlling selectivity is a central challenge in the synthesis of complex molecules from multifunctional starting materials like this compound.

Regioselectivity: This refers to the control of which position on the molecule reacts. In this compound, there is competition between reactions at the aromatic ring and the alkyne.

Aromatic Ring Substitution: In reactions like Friedel-Crafts alkylation where the phenol acts as a nucleophile, the position of attack on a reaction partner is influenced by the electronic nature of the phenol. Research on related phenol derivatives shows that electron-rich substituents on the meta-position are crucial for promoting the reaction. dicp.ac.cn

Alkyne vs. Arene: In metal-catalyzed cross-coupling reactions, the choice of catalyst and conditions determines whether C-H activation occurs on the aromatic ring or if the reaction takes place at the alkyne. For example, regioselective lithiation of related aromatic ethers can be controlled by the choice of organolithium reagent, leading to either kinetically or thermodynamically controlled products at different positions. nih.gov

Propargylic Substitution: In reactions involving substitution at the propargylic position, control between α- and γ-attack is critical. Studies on copper-catalyzed substitutions of propargylic derivatives have shown that high regioselectivity can be achieved, favoring the propargyl product over the allenic alternative. researchgate.net

Stereoselectivity: This refers to the control over the 3D arrangement of atoms in the product. For reactions involving this compound that create new stereocenters, achieving high enantioselectivity is a primary goal. This is typically accomplished using chiral catalysts. In the copper-catalyzed asymmetric Friedel–Crafts propargylic alkylation of phenols, the use of a copper(II) salt with a chiral ligand can afford products in good yields and high enantioselectivities (e.g., up to 93% ee). dicp.ac.cn The stereochemical outcome is dictated by the precise geometry of the transition state, which is influenced by the coordination of the chiral ligand to the metal center.

Computational Chemistry in Mechanistic Studies

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms that are often difficult to probe through purely experimental means. nih.gov Theoretical studies can provide detailed electronic and geometric information about reactants, transition states, and intermediates, offering a deeper understanding of reaction pathways and selectivity.

For reactions involving this compound, computational methods can be used to:

Map the potential energy surface of a proposed reaction.

Calculate the activation energies for competing pathways to predict the major product. pku.edu.cn

Determine the geometries of transient intermediates, such as metal-vinylidene or carbene complexes.

Explain the origins of regio- and stereoselectivity by comparing the energies of different transition states. rsc.org

Investigate the role of the solvent and catalyst in the reaction.

Density Functional Theory (DFT) is the most widely used computational method for studying the mechanisms of organic and organometallic reactions due to its favorable balance of accuracy and computational cost.

DFT calculations are routinely employed to elucidate reaction pathways. For instance, in a proposed mechanism, the Gibbs free energy profile can be calculated for each step. researchgate.net This involves locating the equilibrium geometry of all reactants, intermediates, and products, as well as the transition state structures that connect them. The calculated energy barriers for each step can identify the rate-determining step of the reaction. pku.edu.cn

nih.gov| Reaction Type / System | Level of Theory (Functional/Basis Set) | Key Mechanistic Insight from DFT | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | M06-2X/6-31+G(d,p) | Investigated stepwise vs. concerted pathways and identified the rate-determining cyclization step. | |

| Rh-catalyzed β-OH elimination of propargylic alcohols | Not specified | Calculated energy profiles showed that an anti-β-OH elimination pathway was favored over syn-elimination. |

These computational studies provide atomic-level detail that complements experimental observations, leading to a comprehensive understanding of the chemical processes involving complex organic molecules like this compound.

Advanced Spectroscopic and Analytical Characterization in 3 Prop 1 Ynylphenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within 3-prop-1-ynylphenol.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Elucidation

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various protons in the this compound molecule based on their unique chemical environments. The signals in the ¹H NMR spectrum are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J).

In a typical ¹H NMR spectrum of this compound, the aromatic protons appear in the downfield region, generally between δ 6.8 and 7.3 ppm. These protons often exhibit complex splitting patterns (multiplets) due to coupling with each other. The phenolic hydroxyl (-OH) proton usually presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The acetylenic proton (-C≡CH) is a key diagnostic signal, typically appearing as a singlet around δ 3.0 ppm.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 6.8 - 7.3 | m | - |

| Phenolic -OH | Variable | br s | - |

| Acetylenic -CH | ~3.0 | s | - |

Table 1: Representative ¹H NMR data for this compound. Note: "m" denotes a multiplet and "br s" a broad singlet. Actual values may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The aromatic carbons typically resonate in the range of δ 115-158 ppm. The carbon atom attached to the hydroxyl group (C-OH) is generally found in the more downfield portion of this range. The two acetylenic carbons of the propargyl group have characteristic chemical shifts, with the internal alkyne carbon appearing at a different shift than the terminal one.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic C-OH | ~158 |

| Aromatic CH | ~115-130 |

| Acetylenic C | ~80-85 |

| Acetylenic CH | ~75-80 |

Table 2: Representative ¹³C NMR chemical shift ranges for this compound. Precise values can differ based on the specific experimental setup.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This experiment helps to definitively assign which protons are bonded to which carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, often to four or more decimal places. nih.gov This accuracy allows for the determination of the exact molecular formula. For this compound (C₈H₆O), the expected exact mass would be calculated and compared to the experimentally determined value. nih.gov A close match between the theoretical and measured mass confirms the elemental composition of the compound. dicp.ac.cn The molecular weight of this compound is 118.13 g/mol . nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wikipedia.org

The IR spectrum of this compound displays characteristic absorption bands that correspond to its specific functional groups:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the phenolic hydroxyl group.

C≡C-H Stretch: A sharp, often strong, absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond. msu.edu

C≡C Stretch: A weaker absorption in the range of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretching vibration. utdallas.edu

C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are typical for aromatic carbon-carbon double bond stretching.

C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) arise from various C-H bending vibrations of the aromatic ring. msu.edu

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Phenolic -OH | Stretch | 3200 - 3600 | Broad |

| Acetylenic C-H | Stretch | ~3300 | Sharp, Strong |

| Alkyne C≡C | Stretch | 2100 - 2260 | Weak to Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

Advanced Electron and X-ray Spectroscopies (e.g., EELS, XPS) for Elemental and Electronic Structure

A comprehensive review of scientific literature did not yield specific studies applying advanced electron and X-ray spectroscopies, such as Electron Energy Loss Spectroscopy (EELS) or X-ray Photoelectron Spectroscopy (XPS), to the analysis of advanced materials derived from this compound. Consequently, there are no detailed research findings, data tables, or specific examples of their application in determining the elemental composition and electronic structure of polymers or other advanced materials originating from this specific compound.

While XPS is a powerful surface-sensitive technique used to determine elemental composition, empirical formula, chemical state, and electronic state of elements within a material, and is widely used for polymer characterization, its specific application to derivatives of this compound has not been documented in the available literature. cea.frvot.pl Similarly, no data could be found regarding the use of EELS for the investigation of materials based on this compound.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the absence of published research in this specific area.

Theoretical and Computational Chemistry Studies of 3 Prop 1 Ynylphenol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular geometry, and bonding characteristics of a molecule. For 3-prop-1-ynylphenol, these calculations would typically be performed using Density Functional Theory (DFT), a widely used method that provides a good balance between accuracy and computational cost.

The electronic structure of this compound is primarily determined by the interplay between the aromatic phenol (B47542) ring and the electron-withdrawing prop-1-ynyl substituent. The hydroxyl group of the phenol is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom which can be delocalized into the aromatic pi-system. Conversely, the prop-1-ynyl group is generally considered to be a weakly deactivating group due to the sp-hybridized carbons of the alkyne, which are more electronegative than the sp2-hybridized carbons of the benzene (B151609) ring.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can be used to determine key electronic properties. acs.orgtandfonline.com These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Table 1: Predicted Electronic Properties of this compound from Analogous Systems

| Property | Predicted Characteristic for this compound | Basis of Prediction from Analogous Systems |

| HOMO Energy | Relatively high, primarily localized on the phenol ring. | The HOMO of phenol is known to be of pi-character and its energy is raised by the electron-donating hydroxyl group. bsu.byresearchgate.net |

| LUMO Energy | Relatively low, with significant contribution from the alkyne and the aromatic ring. | The pi-system of the alkyne can accept electron density, and its interaction with the phenyl ring will lower the LUMO energy. nih.gov |

| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity in various chemical transformations. | The combination of the electron-donating hydroxyl and electron-withdrawing propynyl (B12738560) group will modulate the gap. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen atom and the pi-system of the aromatic ring and alkyne. Positive potential around the hydroxyl hydrogen. | The MEP of phenol shows a region of high electron density around the oxygen and the aromatic ring. researchgate.net |

| Bonding | The C-C triple bond of the propynyl group will exhibit characteristic bond lengths and vibrational frequencies. The phenolic C-O bond will have partial double bond character. | DFT calculations accurately reproduce the geometric parameters of substituted phenols and alkynes. researchgate.netnih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule and its interactions with its environment over time. For this compound, MD simulations can reveal the preferred orientations of the prop-1-ynyl group relative to the phenol ring and how the molecule interacts with solvents, such as water.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the prop-1-ynyl group to the phenyl ring. While the energetic barrier to this rotation is expected to be relatively low, specific conformations may be stabilized by subtle intramolecular interactions.

MD simulations of this compound in an aqueous environment would likely show that the hydroxyl group acts as a strong hydrogen bond donor and acceptor with surrounding water molecules. tandfonline.comacs.org The aromatic ring and the propynyl group, being more hydrophobic, would have weaker interactions with water. Studies on phenol in water have shown that the hydroxyl group is well-integrated into the hydrogen-bonding network of water. nasa.govaip.org

Table 2: Predicted Conformational and Interaction Properties of this compound from MD Simulations of Analogous Systems

| Property | Predicted Behavior for this compound | Basis of Prediction from Analogous Systems |

| Conformational Preference | Relatively free rotation of the prop-1-ynyl group, with a slight preference for a planar or near-planar arrangement with the phenyl ring to maximize conjugation. | Studies on substituted phenols and anisoles indicate low rotational barriers for substituents unless significant steric hindrance is present. researchgate.netacs.org |

| Solvation in Water | The hydroxyl group will form strong hydrogen bonds with water. The phenyl and propynyl groups will be surrounded by a more ordered shell of water molecules due to the hydrophobic effect. | MD simulations of phenol in water reveal specific hydration shells and hydrogen bonding patterns. acs.orgtandfonline.com |

| Intermolecular Interactions | In non-polar solvents, the molecule may form dimers or larger aggregates through hydrogen bonding between the hydroxyl groups. | MD simulations of phenol-benzene complexes show the formation of specific intermolecular structures. stanford.edu |

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling can predict the reactivity of this compound in various chemical reactions. By analyzing the electronic structure and reaction mechanisms, it is possible to forecast the most likely sites for electrophilic and nucleophilic attack, as well as the outcomes of pericyclic reactions.

The phenol ring is highly susceptible to electrophilic aromatic substitution. The hydroxyl group directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the prop-1-ynyl group, electrophilic attack is predicted to occur predominantly at the ortho positions (C2 and C6) and to a lesser extent at the C4 position. Computational models can quantify the activation energies for electrophilic attack at different positions, confirming this regioselectivity. researchgate.netchemrxiv.org

The alkyne moiety of the prop-1-ynyl group is a site for various reactions, including additions, cycloadditions, and metal-catalyzed couplings. Computational studies on alkynes have shown that their reactivity can be tuned by substituents. nih.govdal.ca The electron-rich nature of the phenol ring may influence the reactivity of the attached alkyne.

Table 3: Predicted Reactivity of this compound Based on Computational Modeling of Analogous Systems

| Reaction Type | Predicted Reactivity and Selectivity for this compound | Basis of Prediction from Analogous Systems |

| Electrophilic Aromatic Substitution | High reactivity at the ortho positions (C2 and C6) relative to the hydroxyl group. | Computational models of electrophilic substitution on phenols consistently show a preference for ortho and para positions. researchgate.net |

| Alkyne Addition Reactions | The alkyne can undergo addition of electrophiles, nucleophiles, and radicals. The regioselectivity will be influenced by the electronic effects of the phenyl group. | DFT studies on alkyne insertion and addition reactions reveal the mechanisms and controlling factors. nih.govacs.org |

| Cycloaddition Reactions | The alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions. | The reactivity of alkynes in cycloadditions is well-studied computationally. dal.ca |

| Acidity (pKa) | The hydroxyl proton will be acidic, with a pKa value similar to or slightly lower than phenol due to the weakly electron-withdrawing nature of the propynyl group. | DFT calculations have been shown to accurately predict the pKa of substituted phenols. torvergata.it |

Applications in Advanced Organic Synthesis and Materials Science

3-Prop-1-ynylphenol as a Versatile Building Block for Complex Heterocyclic Architectures

This compound serves as a valuable and versatile starting material in the synthesis of a variety of complex heterocyclic compounds. Its bifunctional nature, possessing both a reactive terminal alkyne and a nucleophilic phenolic hydroxyl group, allows for a diverse range of chemical transformations.

The alkyne moiety readily participates in fundamental carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which is a cornerstone for constructing aryl- and heteroaryl-substituted alkynes. researchgate.net This reaction has been instrumental in creating complex molecular scaffolds.

Furthermore, the phenolic hydroxyl group can direct reactions to specific positions on the aromatic ring and can be transformed into other functional groups, enhancing the synthetic utility of the molecule. For instance, the hydroxyl group can be used to introduce other substituents or to participate in cyclization reactions.

The strategic combination of the alkyne and phenol (B47542) functionalities enables the construction of various heterocyclic systems. These include, but are not limited to, pyrazoles, isoxazoles, triazoles, and fused heterocyclic systems like pyrazolo[3,4-b]pyridines. researchgate.netsci-hub.se The synthesis of these heterocycles often involves multi-component reactions or cascade sequences where this compound or its derivatives act as a key building block. frontiersin.orgbeilstein-journals.org For example, cascade reactions involving an initial Ugi three-component reaction followed by an aza Diels-Alder reaction can produce complex terminal alkynes that are subsequently used in cycloaddition reactions to form tris-heterocycles. frontiersin.org

The tert-amino effect, a phenomenon that facilitates cyclization reactions of certain ortho-substituted N,N-dialkylanilines, has also been applied to derivatives of pyrazolin-5-ones to synthesize fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org This highlights the broad potential of using substituted phenols in the creation of novel heterocyclic structures.

Interactive Table: Examples of Heterocyclic Systems Synthesized Using Phenolic Alkyne Building Blocks

| Heterocyclic System | Synthetic Strategy | Key Features of Building Block |

| Benzimidazolones | Replacement of phenol to improve metabolic stability | H-bond donor, propyne (B1212725) linker preferred |

| Fused Pyrazolinoquinolizines | Knoevenagel condensation followed by cyclization | tert-amino derivative for intramolecular cyclization |

| Isoxazoles | Silver nanoparticle catalyzed synthesis | Privileged heterocyclic ring in pharmaceuticals sci-hub.se |

| Triazoles | Copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) | Terminal alkyne for efficient and specific ligation sci-hub.senih.gov |

| Pyrazolo[3,4-b]pyridines | Multi-component reactions | Versatile scaffold for functionalization researchgate.net |

Strategic Intermediate in the Total Synthesis of Natural Products

The strategic use of this compound and its derivatives as intermediates is a recurring theme in the total synthesis of natural products. rroij.comwiley.com Total synthesis, the complete chemical synthesis of complex organic molecules from simple, commercially available precursors, often relies on the creative application of versatile building blocks to construct intricate molecular architectures. nptel.ac.innih.gov

The unique combination of a reactive alkyne and a modifiable phenol group in this compound makes it an attractive intermediate. The alkyne can be elaborated through various reactions, including coupling reactions, to build the carbon skeleton of the target natural product. whiterose.ac.uk Simultaneously, the phenolic hydroxyl group can be protected and deprotected as needed, or it can be used to introduce other functionalities present in the final molecule.

In the synthesis of complex natural products, a retrosynthetic analysis is often employed to break down the target molecule into simpler, synthetically accessible precursors. nih.gov this compound and its analogs can feature as key fragments in these retrosynthetic pathways, providing a reliable starting point for the construction of a significant portion of the target structure.

For example, in the synthesis of certain bioactive molecules, a propargyl group attached to a phenolic ring is a crucial structural motif. The synthesis of such compounds can be achieved by utilizing this compound as a key intermediate, which can then be further functionalized to achieve the final complex structure.

Contributions to Polymer Chemistry through Alkyne Metathesis Polymerization

This compound and related alkyne-containing monomers have contributed to the field of polymer chemistry, particularly through alkyne metathesis polymerization. beilstein-journals.org This polymerization technique allows for the formation of poly(alkyne)s, which are polymers with a backbone consisting of repeating alkyne units. These materials can possess interesting electronic and optical properties.

Alkyne metathesis can proceed through different pathways, including ring-closing alkyne metathesis (RCAM), acyclic diyne metathesis (ADMET), and ring-opening alkyne metathesis polymerization (ROAMP). beilstein-journals.org Monomers like this compound, which contain a terminal alkyne, can potentially be used in ADMET polymerization.

The presence of the phenolic hydroxyl group in this compound offers a handle for further modification of the resulting polymer. This functional group can be used to tune the polymer's properties, such as its solubility, or to attach other molecules, creating functional materials. For instance, the metathesis of substrates containing a phenol group has been shown to proceed with excellent results using certain catalysts. nih.gov

Recent advancements have led to the development of highly active alkyne metathesis catalysts that are tolerant to various functional groups, including phenols, and can even operate under open-air conditions. nih.gov This development expands the scope of monomers that can be used and simplifies the polymerization process, making it more accessible for the synthesis of functional polymers from monomers like this compound.

Development of Novel Functional Materials and Modified Silicone Compounds

The unique chemical structure of this compound makes it a valuable component in the development of novel functional materials and modified silicone compounds. The terminal alkyne provides a reactive site for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and specificity. nih.gov This allows for the precise attachment of this compound to other molecules or polymer backbones, leading to materials with tailored properties.

In the realm of silicone chemistry, the incorporation of organic functionalities can significantly alter the properties of the resulting materials. For example, silicone-modified polyimide resins have been developed that exhibit desirable properties like fluidity and thixotropy. google.com While the specific use of this compound is not explicitly detailed in the provided context, the principles of modifying silicones with organic groups are well-established. shinetsusilicone-global.com The propargyl group of this compound could be incorporated into a silicone backbone through various chemical reactions, potentially imparting new thermal or mechanical properties to the silicone material.

The phenolic hydroxyl group also plays a crucial role. It can be used to create hydrogen bonds, influencing the material's morphology and properties. Furthermore, it can serve as a reactive site for grafting onto other polymer chains or for initiating polymerization reactions.

Roles in Organometallic Chemistry as Ligands or Activating Agents

In the field of organometallic chemistry, which studies compounds with metal-carbon bonds, this compound and its derivatives can play significant roles as ligands or activating agents. wikipedia.orglibretexts.orguomustansiriyah.edu.iq

The alkyne functionality can coordinate to a metal center, forming a π-complex. This interaction can influence the electronic properties and reactivity of the metal. Gold-catalyzed cycloisomerizations of enynes, for instance, proceed through the activation of the alkyne by the gold catalyst. acs.org

The phenolic hydroxyl group can also participate in metal coordination. Upon deprotonation, the resulting phenoxide can act as an anionic ligand, forming a strong bond with a metal center. This can lead to the formation of stable organometallic complexes with specific catalytic activities.

Furthermore, certain organometallic reactions require the use of activating agents to facilitate the reaction. nih.gov While not a direct example, the principle of using additives to enhance reactivity is relevant. In the context of organozinc reagent formation, activating agents like lithium chloride are crucial for efficient synthesis. nih.gov Although this compound itself may not be a primary activating agent, its derivatives could potentially be designed to influence the reactivity of organometallic species in a catalytic cycle.

The combination of the alkyne and phenol functionalities allows for the design of bifunctional ligands that can bind to a metal center through two different points, potentially leading to enhanced stability and catalytic activity.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Future research will likely focus on creating more advanced catalytic systems to manipulate the 3-prop-1-ynylphenol structure with higher precision and efficiency. While classical methods for phenol (B47542) and alkyne reactions are established, the development of novel catalysts can overcome current limitations.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formations. organic-chemistry.orgthieme-connect.comscirp.org Future work could involve developing new palladium catalysts with specialized ligands to enable more challenging transformations of this compound with greater functional group tolerance and lower catalyst loadings. acs.org Gold catalysts are particularly effective in activating alkyne groups for various transformations. acs.org Research into novel gold(I) and gold(III) catalytic systems could lead to new cyclization and hydroarylation reactions involving the propargyl group of this compound. nih.govacs.orgaip.orgnih.gov Furthermore, catalysts based on other transition metals like cobalt, rhodium, and indium could offer alternative reactivity and selectivity in the functionalization of alkynylphenols. organic-chemistry.orgbohrium.commdpi.com

Photoredox Catalysis: The use of light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. Future studies could explore the use of photoredox catalysis for the functionalization of this compound, potentially enabling reactions that are not feasible under thermal conditions. nih.govaip.org

Enzyme-Based Catalysis: Biocatalysis, using enzymes like laccases, can offer unparalleled selectivity under mild, environmentally friendly conditions. rsc.org Research into enzymes that can selectively oxidize the phenolic moiety or react with the alkyne group could lead to highly specific and sustainable synthetic routes for this compound derivatives.

A summary of potential catalytic systems for future research is presented in the table below.

| Catalytic System | Potential Application for this compound | Expected Advantage |

|---|---|---|

| Palladium with Novel Ligands | Cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) at the phenolic hydroxyl or aromatic ring. organic-chemistry.orgthieme-connect.com | Enhanced scope, lower catalyst loading, improved functional group tolerance. acs.org |

| Gold(I) and Gold(III) Complexes | Cyclization, hydroarylation, and other additions involving the alkyne group. acs.orgacs.orgnih.gov | Unique activation of the alkyne, leading to novel molecular architectures. |

| Cobalt, Rhodium, Indium Catalysts | C-H functionalization, cycloadditions, and hydroalkoxylation. organic-chemistry.orgbohrium.comsyncatmeth.es | Alternative reactivity and regioselectivity compared to palladium and gold. |

| Photoredox Catalysts | Light-driven C-C and C-X bond formations. nih.govaip.org | Access to unique reaction pathways under mild conditions. |

| Enzymes (e.g., Laccases) | Selective oxidation and grafting reactions. rsc.org | High selectivity, green reaction conditions, potential for self-immobilization. |

Expanding the Scope of Derivatization and Chemical Transformations

The bifunctional nature of this compound makes it an ideal starting point for the synthesis of a diverse library of new chemical entities. Future research will undoubtedly focus on exploring and expanding the range of chemical transformations possible with this molecule.

Click Chemistry: The terminal alkyne group is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgwikipedia.orgnobelprize.org This reaction can be used to attach a wide variety of molecular fragments to the this compound scaffold, leading to new compounds with tailored properties. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach, yielding different regioisomers of the resulting triazoles. wikipedia.orgorganic-chemistry.org

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a highly atom-economical and efficient way to introduce new substituents. rsc.org Future work could focus on developing regioselective C-H activation methods to introduce alkyl, aryl, or other functional groups at specific positions on the phenolic ring of this compound. researchgate.net

Cyclization and Annulation Reactions: The interplay between the phenol and alkyne functionalities can be exploited to construct new heterocyclic ring systems, such as benzofurans. acs.orgorganic-chemistry.org Research into new catalytic systems could expand the scope of these cyclizations to produce a wider range of fused-ring structures. nih.gov

Polymerization: The alkyne and phenol groups can both be used as points for polymerization. Future research could explore the use of this compound as a monomer for the synthesis of novel functional polymers with interesting electronic or material properties. beilstein-journals.org

Innovations in Green Chemistry and Sustainable Synthetic Route Development

Modern chemical research places a strong emphasis on sustainability. Future efforts in the chemistry of this compound will be guided by the principles of green chemistry.

Use of Greener Solvents: A significant area of research will be the replacement of traditional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids in the synthesis and derivatization of this compound. mdpi.comrsc.org

Atom Economy: The development of reactions that maximize the incorporation of all starting materials into the final product is a key goal of green chemistry. Catalytic C-H activation and click chemistry are excellent examples of atom-economical reactions that should be further explored for this compound. rsc.orgrsc.org

Renewable Feedstocks: Lignin, a major component of biomass, is a rich source of phenolic compounds. rsc.orgresearchgate.net Future research could investigate the production of this compound or related structures from renewable, lignin-derived feedstocks, reducing the reliance on fossil fuels. rsc.org

Energy Efficiency: The use of microwave irradiation or photochemical methods can often reduce reaction times and energy consumption compared to conventional heating. scirp.org The application of these technologies to the synthesis of this compound derivatives is a promising area for future investigation.

Advanced Computational Design and Prediction for New Reactions and Materials

Computational chemistry is an increasingly powerful tool for predicting the outcomes of chemical reactions and designing new molecules with desired properties.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of catalytic reactions involving this compound. aip.orgnih.govtandfonline.comustc.edu.cn This understanding can guide the design of more selective and efficient catalysts.

Prediction of Molecular Properties: Quantitative Structure-Activity Relationship (QSAR) studies, aided by DFT calculations, can be used to predict the biological or material properties of new this compound derivatives before they are synthesized. nih.govresearchgate.netscispace.com This in silico screening can significantly accelerate the discovery of new functional molecules.

Design of Novel Materials: Computational modeling can be used to design new polymers or materials based on the this compound scaffold. By simulating the electronic and structural properties of these materials, researchers can identify promising candidates for applications in areas like organic electronics or advanced composites.

Exploration of Unconventional Applications in Emerging Technologies

The unique structure of this compound and its derivatives makes them attractive candidates for a range of high-tech applications.

Materials Science: The ability to form polymers and the potential for cross-linking through the alkyne and phenol groups make this compound a promising building block for advanced materials. rsc.orgresearchgate.net These could include vitrimers, which are a class of polymers that are strong like thermosets but can be reprocessed like thermoplastics, or functional coatings. rsc.org

Organic Electronics: The conjugated system of the aromatic ring and the alkyne group suggests that derivatives of this compound could have interesting electronic properties. Future research could explore their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of conductive polymers. beilstein-journals.org